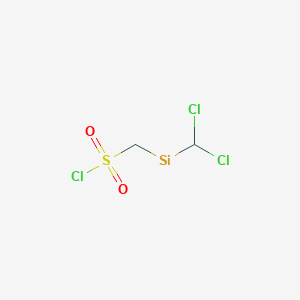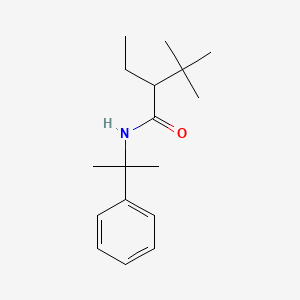
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by its complex structure, which includes an ethyl group, two methyl groups, and a phenylpropan-2-yl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 2-ethyl-3,3-dimethylbutanoic acid with 2-phenylpropan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides or acyl chlorides can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted amides
Aplicaciones Científicas De Investigación
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3,3-dimethylbutanamide: Lacks the phenylpropan-2-yl group, making it less complex.
N-(2-Phenylpropan-2-yl)butanamide: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.
Uniqueness
2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
75463-91-1 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
2-ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide |
InChI |
InChI=1S/C17H27NO/c1-7-14(16(2,3)4)15(19)18-17(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,18,19) |
Clave InChI |
IJWIHMNXICXAEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC(C)(C)C1=CC=CC=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


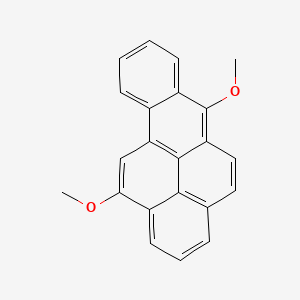

![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
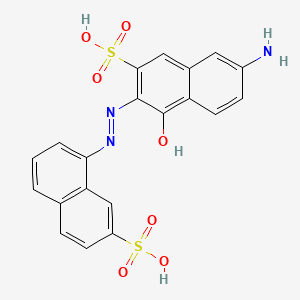
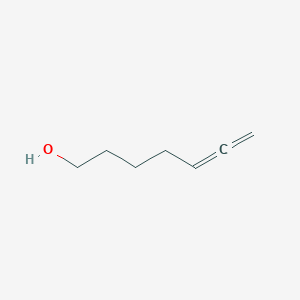


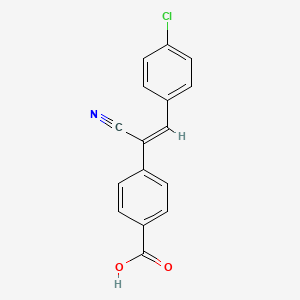

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
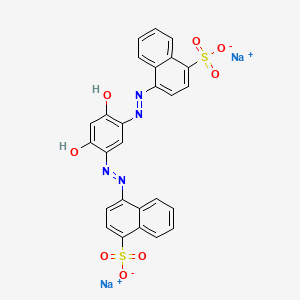
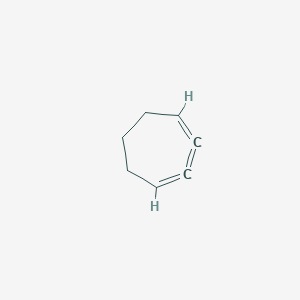
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
